Methyl 3-carbamimidoylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-carbamimidoylpropanoate is an organic compound with the molecular formula C5H10N2O2 It is a derivative of propanoic acid, featuring a carbamimidoyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamimidoylpropanoate typically involves the esterification of 3-carbamimidoylpropanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamimidoylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-carbamimidoylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-carbamimidoylpropanoate exerts its effects involves interactions with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carbamimidoyl moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Methyl 3-aminopropanoate: Similar structure but with an amine group instead of a carbamimidoyl group.
Methyl 3-nitropropanoate: Contains a nitro group, leading to different reactivity and applications.
Methyl 3-hydroxypropanoate: Features a hydroxyl group, affecting its chemical behavior and uses.
Uniqueness: Methyl 3-carbamimidoylpropanoate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
methyl 4-amino-4-iminobutanoate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H3,6,7) |
InChI Key |
XKVAJOLMMZXXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.